molecular formula C22H21NO4 B12442748 Amino[3,4-bis(benzyloxy)phenyl]acetic acid CAS No. 64835-33-2

Amino[3,4-bis(benzyloxy)phenyl]acetic acid

Cat. No.: B12442748
CAS No.: 64835-33-2
M. Wt: 363.4 g/mol
InChI Key: IDRUGDMUZDSGDX-UHFFFAOYSA-N
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Description

Amino[3,4-bis(benzyloxy)phenyl]acetic acid is an organic compound with the molecular formula C22H21NO4 This compound features a phenylacetic acid backbone substituted with two benzyloxy groups at the 3 and 4 positions and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino[3,4-bis(benzyloxy)phenyl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Benzylation: The starting material, 3,4-dihydroxyphenylacetic acid, undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate to form 3,4-bis(benzyloxy)phenylacetic acid.

    Amination: The benzyloxy derivative is then subjected to amination using reagents like ammonium acetate or a suitable amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Amino[3,4-bis(benzyloxy)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Amino[3,4-bis(benzyloxy)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Amino[3,4-bis(benzyloxy)phenyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, while the benzyloxy groups may enhance its lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxyphenylacetic acid: Lacks the amino group, making it less versatile in biological applications.

    3,4-Dihydroxyphenylacetic acid: Lacks the benzyloxy groups, resulting in different chemical properties and reactivity.

Uniqueness

Amino[3,4-bis(benzyloxy)phenyl]acetic acid is unique due to the presence of both amino and benzyloxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

64835-33-2

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

2-amino-2-[3,4-bis(phenylmethoxy)phenyl]acetic acid

InChI

InChI=1S/C22H21NO4/c23-21(22(24)25)18-11-12-19(26-14-16-7-3-1-4-8-16)20(13-18)27-15-17-9-5-2-6-10-17/h1-13,21H,14-15,23H2,(H,24,25)

InChI Key

IDRUGDMUZDSGDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(=O)O)N)OCC3=CC=CC=C3

Origin of Product

United States

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